3-Ethylnonane
Overview
Description
3-Ethylnonane is an organic compound with the molecular formula C11H24. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a nonane backbone with an ethyl group attached to the third carbon atom. This compound is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylnonane can be achieved through various methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a suitable nonane derivative to form this compound. This reaction is carried out in anhydrous conditions to avoid the decomposition of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes such as:
Hydroformylation: This process involves the reaction of nonene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst to form aldehydes, which are subsequently hydrogenated to yield this compound.
Fischer-Tropsch Synthesis: This method involves the catalytic conversion of syngas into hydrocarbons, including this compound, using iron or cobalt catalysts under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylnonane undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo hydrogenation reactions to ensure complete saturation in the presence of catalysts like palladium or platinum.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and oxygen (O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes such as 3-chlorononane or 3-bromononane.
Scientific Research Applications
3-Ethylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studies involving the metabolism and biodegradation of alkanes often use this compound as a model compound to understand the enzymatic pathways involved.
Medicine: Research on the pharmacokinetics and toxicology of hydrocarbons may include this compound to assess its effects on biological systems.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of 3-Ethylnonane primarily involves its interactions with enzymes and catalysts during chemical reactions. As a hydrocarbon, it undergoes oxidation, reduction, and substitution reactions through well-established pathways. For example, during oxidation, this compound is converted to alcohols, ketones, or carboxylic acids through the action of oxidizing agents. The molecular targets and pathways involved in these reactions are typically the carbon-hydrogen bonds, which are activated by catalysts or enzymes to facilitate the transformation.
Comparison with Similar Compounds
3-Ethylnonane can be compared with other similar alkanes, such as:
Nonane: The parent compound of this compound, which lacks the ethyl substituent.
2-Ethylnonane: An isomer of this compound with the ethyl group attached to the second carbon atom.
3-Methylnonane: Another isomer with a methyl group instead of an ethyl group attached to the third carbon atom.
Uniqueness: The presence of the ethyl group at the third carbon atom in this compound imparts unique chemical and physical properties compared to its isomers and parent compound. These differences can influence its reactivity, boiling point, and solubility, making it a distinct compound for various applications.
Properties
IUPAC Name |
3-ethylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSIWPQZCKMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938271 | |
Record name | 3-Ethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-11-3 | |
Record name | Nonane, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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